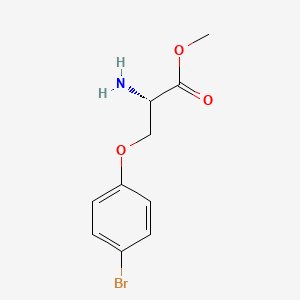

methyl O-(4-bromophenyl)serinate

Description

Methyl O-(4-bromophenyl)serinate (CAS: 1620957-08-5) is a serine-derived ester featuring a methyl ester group and an O-substituted 4-bromophenyl moiety. Structurally, it combines the chiral backbone of serine with the electron-withdrawing and sterically bulky 4-bromophenyl group. This compound is primarily utilized in peptide synthesis as a protected serine analog, enabling site-specific modifications in bioactive molecules . Its synthesis typically involves coupling reactions, such as those mediated by carbodiimides (e.g., DCC) and activators (e.g., HOBt), though stereochemical outcomes must be carefully monitored to avoid racemization .

Propriétés

Numéro CAS |

1620957-08-5 |

|---|---|

Formule moléculaire |

C10H12BrNO3 |

Poids moléculaire |

274.11 g/mol |

Nom IUPAC |

methyl (2S)-2-amino-3-(4-bromophenoxy)propanoate |

InChI |

InChI=1S/C10H12BrNO3/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3/t9-/m0/s1 |

Clé InChI |

SLWRNDGFRIWLGR-VIFPVBQESA-N |

SMILES |

COC(=O)C(COC1=CC=C(C=C1)Br)N |

SMILES isomérique |

COC(=O)[C@H](COC1=CC=C(C=C1)Br)N |

SMILES canonique |

COC(=O)C(COC1=CC=C(C=C1)Br)N |

Séquence |

X |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Analogs: Serine Esters

Methyl (S)-Serinate (hypothetical CAS: Not provided in evidence):

Methyl (S)-Tyrosinate :

- Structure: Contains a phenol group (tyrosine backbone) instead of bromophenyl.

- Reactivity: The phenolic hydroxyl is more nucleophilic than the bromophenyl-substituted oxygen, leading to divergent reactivity in coupling or protection strategies.

Functional Analogs: Bromophenyl-Containing Esters

(4-Bromophenyl)methyl 2-(4-Chlorophenoxy)acetate (CAS: 380341-99-1):

- Structure: Features a 4-bromophenylmethyl ester linked to a chlorophenoxy acetate backbone.

- Applications : Likely used in agrochemical or pharmaceutical intermediates due to its halogenated aromatic motifs .

- Comparison: Unlike methyl O-(4-bromophenyl)serinate, this compound lacks a chiral amino acid backbone, limiting its utility in peptide synthesis but broadening its use in small-molecule drug design.

Pharmacological Analogs: Bromophenyl Moieties in Drugs

Ancriciroc (CAS: 370893-06-4):

- Structure : A CCR5 antagonist with a 4-bromophenyl group in a complex bicyclic framework.

- Role of Bromophenyl : Enhances binding affinity to viral proteins through hydrophobic interactions .

- Contrast : this compound is simpler and lacks direct antiviral activity but may serve as a precursor for pharmacologically active peptides.

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Reactivity and Stereochemical Outcomes

Research Findings and Key Observations

- Stereochemical Stability : this compound’s bulky bromophenyl group may reduce racemization risks compared to smaller serine esters, though this depends on reaction conditions .

- Synthetic Utility : The 4-bromophenyl group enhances electrophilicity in ester derivatives, facilitating reactions like ring expansions (e.g., 68–85% yields in azulene systems ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.